Pregabalin carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pregabalin carbamate is a derivative of pregabalin, a well-known anticonvulsant and analgesic medication. Pregabalin is structurally similar to gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It is primarily used to treat neuropathic pain, epilepsy, and generalized anxiety disorder. This compound retains the therapeutic properties of pregabalin while potentially offering improved pharmacokinetic and pharmacodynamic profiles.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pregabalin carbamate can be synthesized through various methods. One common approach involves the reaction of pregabalin with a suitable carbamoylating agent. For instance, pregabalin can be reacted with isocyanates or carbamoyl chlorides under mild conditions to form this compound. The reaction typically occurs in the presence of a base such as triethylamine or pyridine, and the reaction temperature is maintained between 0°C and 25°C .

Industrial Production Methods

Industrial production of this compound often involves continuous flow chemistry and asymmetric organocatalysis. Continuous flow chemistry allows for the safe and efficient production of intermediates, while asymmetric organocatalysis ensures the enantioselective formation of the desired chiral intermediate . These methods are optimized to achieve high yields and cost-effectiveness, making them suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Pregabalin carbamate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction of this compound can yield pregabalin or other reduced derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Pregabalin and its derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used

Aplicaciones Científicas De Investigación

Clinical Applications

Pregabalin is primarily indicated for:

- Neuropathic Pain : Effective in treating conditions such as diabetic peripheral neuropathy, postherpetic neuralgia, and fibromyalgia.

- Seizure Disorders : Used as adjunctive therapy for partial-onset seizures.

- Anxiety Disorders : Approved for generalized anxiety disorder.

Efficacy in Neuropathic Pain Management

Pregabalin's mechanism of action involves the modulation of voltage-gated calcium channels, particularly the alpha-2-delta subunit, which plays a crucial role in neurotransmitter release. Clinical trials have shown that pregabalin is effective in reducing pain associated with neuropathic conditions.

Table 1: Efficacy Outcomes of Pregabalin for Neuropathic Pain

| Dose (mg) | Condition | Number of Patients | Efficacy (NNT) |

|---|---|---|---|

| 150 | Diabetic Neuropathy | 359 | 6 |

| 300 | Diabetic Neuropathy | 823 | 4 |

| 600 | Diabetic Neuropathy | 1360 | 5 |

| 150 | Postherpetic Neuralgia | 527 | 6.9 |

| 300 | Postherpetic Neuralgia | 713 | 5.1 |

| 600 | Postherpetic Neuralgia | 732 | 3.9 |

The number needed to treat (NNT) indicates the number of patients who need to be treated for one patient to benefit compared to a control group.

Pharmacological Properties

Pregabalin's pharmacokinetics reveal that it is rapidly absorbed and reaches peak plasma concentrations within an hour after oral administration. Its bioavailability remains high (>90%) across various doses, making it a reliable option for chronic pain management.

Case Studies and Toxicology

While pregabalin is widely used, there are documented cases of toxicity and abuse associated with its use. A retrospective study highlighted instances of pregabalin poisoning, where patients exhibited symptoms ranging from drowsiness to respiratory acidosis due to overdose.

Case Study Example :

- An elderly patient with cervical spinal cord injury experienced severe neuropathic pain managed with pregabalin. Following an increase in dosage due to inadequate pain relief, the patient developed respiratory complications requiring mechanical ventilation after exhibiting signs of toxicity.

Research Findings

Research continues to explore the broader applications of pregabalin beyond pain management:

- Synergistic Effects : Studies indicate that combining pregabalin with other medications (e.g., carbamazepine) can enhance analgesic effects without significant adverse reactions.

- Chronic Pain Mechanisms : Investigations into pregabalin's role in chronic pain suggest that its efficacy may be due to both acute and chronic mechanisms affecting calcium channel trafficking in neurons.

Table 2: Summary of Research Findings on Pregabalin

| Study Type | Findings |

|---|---|

| Clinical Trials | Significant reduction in neuropathic pain compared to placebo |

| Case Reports | Documented cases of toxicity with high doses |

| Mechanistic Studies | Modulation of calcium channels contributes to analgesia |

Mecanismo De Acción

Pregabalin carbamate exerts its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding modulates calcium influx at nerve terminals, inhibiting the release of excitatory neurotransmitters such as glutamate, norepinephrine, serotonin, dopamine, substance P, and calcitonin gene-related peptide. This inhibition reduces neuronal excitability and provides analgesic and anticonvulsant effects .

Comparación Con Compuestos Similares

Pregabalin carbamate is often compared with other gabapentinoids, such as gabapentin and pregabalin. While all these compounds share a similar mechanism of action, they differ in their pharmacokinetic and pharmacodynamic profiles:

Gabapentin: Absorbed slowly with a maximum plasma concentration attained within 3-4 hours. It exhibits saturable absorption, making its pharmacokinetics less predictable.

Pregabalin: Absorbed more rapidly with a maximum plasma concentration attained within 1 hour. It has linear absorption, making its pharmacokinetics more predictable.

This compound: Potentially offers improved pharmacokinetic and pharmacodynamic profiles compared to pregabalin and gabapentin .

Similar Compounds

Gabapentin: Another gabapentinoid used to treat neuropathic pain and epilepsy.

Phenibut: A GABA analogue with anxiolytic and nootropic effects.

Baclofen: A GABA-B receptor agonist used as a muscle relaxant and antispastic agent.

This compound stands out due to its potential for improved efficacy and safety profiles, making it a promising candidate for further research and development.

Actividad Biológica

Pregabalin carbamate is a derivative of pregabalin, an anticonvulsant and analgesic medication primarily used to treat neuropathic pain, fibromyalgia, and partial seizures. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and clinical applications.

Pregabalin exerts its effects by binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system (CNS). This binding modulates the release of several excitatory neurotransmitters, including:

- Glutamate

- Substance P

- Norepinephrine

- Calcitonin Gene-Related Peptide (CGRP)

This modulation leads to a reduction in neuronal excitability and neurotransmitter release, contributing to its anticonvulsant and analgesic properties . Importantly, pregabalin does not bind directly to GABA receptors, distinguishing it from other drugs in its class .

Pharmacokinetics

Pregabalin is rapidly absorbed after oral administration, achieving maximum plasma concentrations within approximately 1.5 hours. Its bioavailability exceeds 90% and is largely independent of dose . The pharmacokinetic parameters are summarized in the following table:

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration (Cmax) | ~40 μM after a 300 mg dose |

| Time to Cmax (tmax) | ~1.5 hours |

| Half-Life (t1/2) | 4.8 - 6.3 hours |

| Excretion | >90% as unchanged drug in urine |

Pregabalin's pharmacokinetics show low intersubject variability, making it predictable for clinical use .

Clinical Applications and Efficacy

Pregabalin has been extensively studied for various conditions:

- Neuropathic Pain : Pregabalin is effective in managing diabetic neuropathy and postherpetic neuralgia. Clinical trials have demonstrated significant reductions in pain scores compared to placebo .

- Epilepsy : As an adjunctive treatment for partial seizures, pregabalin has shown efficacy comparable to other antiepileptic drugs like levetiracetam .

- Fibromyalgia : Pregabalin has been approved for treating fibromyalgia, with studies indicating improvements in pain and overall function .

Case Studies

- Neuropathic Pain Management : A case study involving patients with diabetic neuropathy found that those treated with pregabalin experienced a significant reduction in pain intensity and improved quality of life metrics compared to those receiving standard care.

- Epilepsy Treatment : In a randomized controlled trial comparing pregabalin and levetiracetam as adjunctive therapies for refractory focal seizures, both medications achieved similar efficacy rates, indicating that pregabalin can be a viable option for patients not responding to traditional treatments .

Research Findings

Recent studies have explored additional benefits of pregabalin:

- Sleep Modulation : Pregabalin has been shown to enhance non-REM sleep while reducing REM sleep without significantly altering total sleep duration. This effect may be beneficial for patients suffering from sleep disturbances related to chronic pain conditions .

- Cognitive Effects : Research indicates that while pregabalin can cause sedation at higher doses, it does not significantly impair cognitive function when used at therapeutic levels .

Propiedades

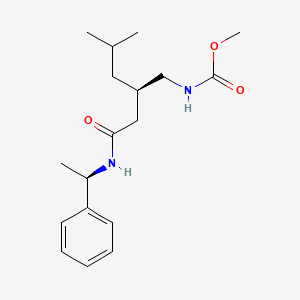

IUPAC Name |

methyl N-[(2R)-4-methyl-2-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]pentyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-13(2)10-15(12-19-18(22)23-4)11-17(21)20-14(3)16-8-6-5-7-9-16/h5-9,13-15H,10-12H2,1-4H3,(H,19,22)(H,20,21)/t14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWKLUPDGNLYIW-HUUCEWRRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)NC(C)C1=CC=CC=C1)CNC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)C[C@@H](CC(C)C)CNC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.